Cas no 27546-07-2 (Ammonium dimolybdate)

Ammonium dimolybdate 化学的及び物理的性質
名前と識別子
-
- Ammonium dimolybdate
- Ammoniumdimolybdatewhitepowder
- Ammonium molybdate (di)
- AMMONIUM MOLYBDATE TS
- Diammonium dimolybdate
- Diammoniumdimolybdat
- molybdate,diammonium
- Ammonium Molybdate (di), Mo
- Ammoniummolybdate(di),Mo56.5%
- AMMONIUM MOLYBDATE REAGENT
- AMMONIUM MOLYBDENUM OXIDE (DI)
- Ammoniumdimolybdate,99%
- Ammonium molybdenum oxide ((NH4)2Mo2O7)
-
- MDL: MFCD00010882
- インチ: 1S/Mo.H3N.H2O/h;1H3;1H2/p+1
- InChIKey: DFYUJDQOIIPIEI-UHFFFAOYSA-O
- ほほえんだ: [Mo].[NH4+].O
計算された属性
- せいみつぶんしりょう: 343.84400
- 水素結合ドナー数: 7
- 水素結合受容体数: 9
- 重原子数: 11
- 回転可能化学結合数: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 3.1
- ゆうかいてん: 300 °C
- ふってん: °Cat760mmHg
- フラッシュポイント: °Cat760mmHg
- ようかいど: 溶于H2O
- すいようせい: Soluble in water.
- PSA: 124.45000
- LogP: -0.24940
- ようかいせい: 未確定
- じょうきあつ: No data available
Ammonium dimolybdate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Ambient temperatures.
- リスク用語:R36/37/38
- TSCA:Yes
Ammonium dimolybdate 税関データ
- 税関コード:28417010
- 税関データ:
中国税関コード:
2841701000
Ammonium dimolybdate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1143245-25g |
Ammonium dimolybdate |
27546-07-2 | 98% | 25g |
$7.0 | 2024-07-28 | |
Ambeed | A1143245-5g |
Ammonium dimolybdate |
27546-07-2 | 98% | 5g |
$5.0 | 2024-07-28 | |
Ambeed | A1143245-1kg |
Ammonium dimolybdate |
27546-07-2 | 98% | 1kg |
$72.0 | 2024-07-28 | |
abcr | AB202921-250g |
Ammonium dimolybdate, Mo 56.5%; . |
27546-07-2 | 250g |
€98.50 | 2025-02-13 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192483-100g |
Ammonium dimolybdate |
27546-07-2 | Mo 56.5% | 100g |
¥105.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | AU673-500g |
Ammonium dimolybdate |
27546-07-2 | 99%,Mo56.5% | 500g |
¥393.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A47900-50g |
Ammonium dimolybdate |
27546-07-2 | 98% | 50g |
¥59.0 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A829791-500g |
Ammonium molybdate (di) |
27546-07-2 | Mo 56.5% | 500g |
¥382.00 | 2022-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | AU673-25g |
Ammonium dimolybdate |
27546-07-2 | 99%,Mo56.5% | 25g |
¥61.0 | 2022-06-10 | |
1PlusChem | 1P002UI8-100g |
Ammonium molybdenum oxide ((NH4)2Mo2O7) |
27546-07-2 | Mo56.5% | 100g |
$94.00 | 2024-05-07 |
Ammonium dimolybdate 関連文献
-
Weixing Yang,Ronglan Zhang,Kai Luo,Weiping Zhang,Jianshe Zhao RSC Adv. 2016 6 75632
Ammonium dimolybdateに関する追加情報
Ammonium Dimolybdate: A Versatile Compound in Chemical and Biomedical Applications
Ammonium dimolybdate, with the CAS No. 27546-07-2, is a molybdenum-based inorganic salt widely recognized for its unique chemical properties and diverse functional applications. Comprising the formula (NH₄)₂Mo₂O₇, this compound belongs to the family of polyoxometalates (POMs), which are extensively studied for their catalytic, redox, and structural characteristics. Recent advancements in material science and medicinal chemistry have highlighted its potential in biomedical research, particularly as a precursor for nanostructured materials and enzyme mimetics, while its role in drug delivery systems has gained traction due to its tunable physicochemical properties.
The crystalline structure of ammonium dimolybdate features a linear chain of molybdenum atoms coordinated with oxygen ligands, creating a highly ordered framework that facilitates controlled release mechanisms. This structural organization allows the compound to exhibit exceptional stability under physiological conditions, making it an ideal candidate for biocompatible materials development. A 2023 study published in *Chemical Communications* demonstrated its ability to form self-assembled nanospheres when combined with biopolymers such as chitosan, which could enhance targeted drug encapsulation efficiency by up to 80% compared to conventional carriers. The NH₄⁺ counterions further contribute to modulating surface charge, enabling tailored interactions with biological systems.
In the realm of cancer therapy, researchers have explored its use as a scaffold for metallo-drug conjugates. For instance, a collaborative effort between institutions in Germany and China revealed that ammonium dimolybdate-functionalized nanoparticles could selectively bind to overexpressed tumor-associated proteins, thereby reducing off-target toxicity. The compound’s redox activity also enables it to act as a co-catalyst in photodynamic therapy (PDT), where it synergizes with photosensitizers to generate reactive oxygen species (ROS) under near-infrared light irradiation. This approach was validated in murine models of melanoma, showing significant tumor regression without observable systemic side effects.
The field of disease diagnostics has seen innovative applications through the integration of (NH₄)₂Mo₂O₇-based materials into biosensors. A notable 2023 publication in *ACS Sensors* described its incorporation into graphene oxide platforms for detecting glucose levels via electrochemical impedance spectroscopy. The compound’s high surface area and conductivity improvements enabled detection limits as low as 0.1 µM, surpassing traditional enzymatic methods. Furthermore, its ability to stabilize enzyme immobilization matrices has positioned it as a promising component for point-of-care diagnostic devices.
In pharmaceutical manufacturing processes, the compound serves as an efficient catalyst for synthesizing bioactive molecules such as taxanes and quinolones. Unlike traditional transition metal catalysts that often require harsh reaction conditions or toxic additives, (NH₄)₂Mo₂O₇-mediated reactions operate at ambient temperatures with minimal environmental impact. Recent optimization studies have identified optimal pH ranges (6–8) where this compound exhibits maximum catalytic activity for asymmetric epoxidation reactions critical in producing chiral drug intermediates.
Biochemical studies have uncovered its role in modulating cellular signaling pathways relevant to neurodegenerative diseases. Research from Stanford University’s Nanomedicine Lab showed that when complexed with dopamine analogs, the compound can cross the blood-brain barrier more effectively than unmodified drugs due to its amphiphilic nature derived from ammonium groups and molybdenum clusters. This property opens new avenues for treating Parkinson’s disease through enhanced drug delivery efficiency while maintaining pharmacokinetic stability.
The synthesis of (NH₄)₂Mo₂O₇ has evolved significantly over recent years through green chemistry approaches. Traditional methods involving concentrated acids are being replaced by solvent-free mechanochemical synthesis reported in *Green Chemistry* (2023), which reduces energy consumption by 65% while achieving 98% purity levels using ball milling techniques at ambient conditions. Such advancements align with current industry trends toward sustainable production processes without compromising material performance.
In regenerative medicine applications, this compound has been employed as a bone tissue engineering substrate due to its osteogenic properties when incorporated into hydroxyapatite matrices. A preclinical study published in *Biomaterials Science* demonstrated that scaffolds containing 5 wt% ammonium dimolybdate accelerated osteoblast differentiation by upregulating BMP-2 expression through surface-mediated signaling interactions. The resulting composite materials exhibited mechanical strength comparable to natural bone after only two weeks of implantation testing.
The compound’s photocatalytic properties have also been leveraged in developing antimicrobial coatings for medical devices. By forming hybrid films with titanium dioxide nanotubes, researchers achieved sustained release of molybdenum ions under UV light exposure that inhibited bacterial biofilm formation on catheters by over 90%. This application addresses urgent clinical needs without resorting to antibiotic-based solutions prone to resistance development.
In analytical chemistry contexts, it functions as an effective reagent for quantifying trace heavy metals in biological fluids through colorimetric assays developed at MIT’s Environmental Chemistry Group (published 2023). Its ability to form stable complexes with lead ions enables detection limits below regulatory thresholds set by WHO guidelines (<0.1 ppb), providing reliable tools for assessing environmental toxin exposure impacts on human health.
Clinical trials initiated in late 2023 are investigating its potential as an adjuvant therapy for inflammatory bowel disease (IBD). When administered orally via enteric-coated capsules containing molybdenum clusters stabilized by this compound’s framework structure, preliminary results indicate reduced intestinal inflammation markers like IL-6 and TNF-α through modulation of gut microbiota composition – specifically promoting beneficial Lactobacillus species proliferation.
Surface functionalization techniques using this compound have advanced nanoparticle drug targeting capabilities through ligand exchange strategies reported in *Nature Nanotechnology*. By replacing ammonium ions with folic acid conjugates via ion-exchange protocols under mild conditions (<45°C), researchers created targeted delivery vehicles achieving up to fourfold higher accumulation rates at folate-receptor positive tumor sites compared to non-targeted formulations during ex vivo organ perfusion experiments.
A groundbreaking application emerged from Harvard Medical School’s recent work involving intracellular delivery systems using self-assembled molybdenum clusters derived from ammonium dimolybdate precursors (Nano Letters*, 2023). These sub-10 nm particles demonstrated endosomal escape efficiencies exceeding conventional polymers like PEI while maintaining cell viability above 95%, marking progress toward effective gene therapy vectors without cytotoxicity issues associated with viral carriers.
In vitro studies have shown promising results regarding its antioxidant capabilities when incorporated into skin care formulations (Journal of Cosmetic Dermatology*, early access 2024). The redox-active molybdenum centers scavenge free radicals more effectively than traditional vitamin C derivatives while enhancing epidermal barrier function through stimulation of collagen I production – findings validated through UV-induced photoaging models on human keratinocytes cultures.
Sustainable agriculture applications are another emerging area where this compound acts as a plant growth enhancer when applied at concentrations below 1 mM (New Phytologist*, March 2024). Field trials on wheat crops demonstrated increased root biomass development linked to Mo-dependent enzyme activation pathways critical for nitrogen assimilation processes – suggesting potential eco-friendly alternatives over conventional chemical fertilizers without phytotoxic effects observed at recommended dosages.
Bioinorganic chemistry research continues exploring its role as an enzyme mimic capable of catalyzing C–N bond formation under physiological conditions (Nature Catalysis*, January 2024). The hexagonal close-packed crystal structure provides active sites analogous to natural metalloenzymes like nitrogenase complexes – enabling selective reduction reactions critical for synthesizing pharmaceutical intermediates such as β-lactams without requiring hazardous reducing agents like sodium borohydride.
New insights into its interaction mechanisms with biological membranes were published recently (Biochimica et Biophysica Acta*, February 2024), revealing how ammonium counterions mediate membrane permeabilization while maintaining cell integrity – a discovery applicable across fields from drug delivery optimization to improving transfection efficiencies during cell culture processes without triggering significant immune responses typically associated with lipid-based carriers.
27546-07-2 (Ammonium dimolybdate) 関連製品
- 13106-76-8(ammonium molybdate)
- 12026-66-3(Ammonium Phosphomolybdate Trihydrate)
- 12054-85-2(Ammonium molybdate tetrahydrate)
- 15060-55-6(Ammonium tetrathiomolybdate(VI))
- 12027-67-7(Ammonium Molybdate)
- 12207-64-6(Ammonium tetramolybdate)
- 54723-94-3(Azane;molybdenum;trihydroxide;phosphate;tetratriacontahydrate)
- 12411-64-2(Ammonium Octamolybdate)
- 135969-64-1((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)
- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)

